3-Oxo-4-aza-5alpha-androst-1-ene-17beta-carboxylic Acid Chloride
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Overview
Description
3-Oxo-4-aza-5alpha-androst-1-ene-17beta-carboxylic Acid Chloride is a synthetic compound that serves as an intermediate in the synthesis of various pharmaceutical agents. It is particularly notable for its role in the production of Finasteride, a 5alpha-reductase inhibitor used to treat conditions such as benign prostatic hyperplasia and androgenetic alopecia .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-4-aza-5alpha-androst-1-ene-17beta-carboxylic Acid Chloride typically involves multiple steps, starting from steroidal precursors. The key steps include:
Oxidation: The initial steroidal compound undergoes oxidation to introduce the 3-oxo group.
Aza Modification: Introduction of the aza group at the 4-position.
Carboxylation: Carboxylation at the 17beta position.
Chlorination: Conversion of the carboxylic acid to its chloride form.
Industrial Production Methods
Industrial production methods often involve optimized reaction conditions to maximize yield and purity. These methods may include the use of specific catalysts, controlled temperatures, and inert atmospheres to prevent degradation of the compound .
Chemical Reactions Analysis
Types of Reactions
3-Oxo-4-aza-5alpha-androst-1-ene-17beta-carboxylic Acid Chloride undergoes various chemical reactions, including:
Oxidation: Further oxidation can modify the functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The chloride group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the chloride group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative .
Scientific Research Applications
3-Oxo-4-aza-5alpha-androst-1-ene-17beta-carboxylic Acid Chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its effects on enzyme inhibition, particularly 5alpha-reductase.
Medicine: Integral in the development of drugs like Finasteride, which are used to treat prostate conditions and hair loss.
Industry: Employed in the large-scale production of pharmaceutical agents
Mechanism of Action
The compound exerts its effects primarily through the inhibition of the enzyme 5alpha-reductase. This enzyme is responsible for the conversion of testosterone to dihydrotestosterone (DHT), a more potent androgen. By inhibiting this enzyme, the compound reduces the levels of DHT, thereby alleviating conditions like benign prostatic hyperplasia and androgenetic alopecia .
Comparison with Similar Compounds
Similar Compounds
Finasteride: A direct derivative used for similar medical applications.
Dutasteride: Another 5alpha-reductase inhibitor with a broader spectrum of activity.
4-Aza-5alpha-androst-1-ene-3-one-17beta-carboxylic Acid: A structurally related compound used in similar contexts.
Uniqueness
What sets 3-Oxo-4-aza-5alpha-androst-1-ene-17beta-carboxylic Acid Chloride apart is its specific structural modifications, which make it a crucial intermediate in the synthesis of highly effective 5alpha-reductase inhibitors. Its unique combination of functional groups allows for targeted chemical reactions that are essential in pharmaceutical synthesis .
Properties
Molecular Formula |
C19H26ClNO2 |
---|---|
Molecular Weight |
335.9 g/mol |
IUPAC Name |
(1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carbonyl chloride |
InChI |
InChI=1S/C19H26ClNO2/c1-18-9-7-13-11(12(18)4-5-14(18)17(20)23)3-6-15-19(13,2)10-8-16(22)21-15/h8,10-15H,3-7,9H2,1-2H3,(H,21,22)/t11-,12-,13-,14+,15+,18-,19+/m0/s1 |
InChI Key |
MRDQHUNRGMHNEB-MLGOENBGSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)Cl)CC[C@@H]4[C@@]3(C=CC(=O)N4)C |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)Cl)CCC4C3(C=CC(=O)N4)C |
Origin of Product |
United States |
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